N,N-Dibenzyl-2-fluoropropan-1-amine
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Overview
Description
N,N-Dibenzyl-2-fluoropropan-1-amine is an organic compound with the molecular formula C17H20FN It is a fluorinated amine derivative, characterized by the presence of two benzyl groups attached to the nitrogen atom and a fluorine atom on the propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-2-fluoropropan-1-amine typically involves the reaction of benzylamine with 2-fluoropropan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of benzyl chloride to form the dibenzylated product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl-2-fluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to remove the benzyl groups, yielding the primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Thiols or amines in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
N,N-Dibenzyl-2-fluoropropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated analogs of existing drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-2-fluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by modulating its electronic properties. The benzyl groups may also contribute to the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
N,N-Dibenzyl-2-chloropropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
N,N-Dibenzyl-2-bromopropan-1-amine: Similar structure but with a bromine atom instead of fluorine.
N,N-Dibenzyl-2-iodopropan-1-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: N,N-Dibenzyl-2-fluoropropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
850374-30-0 |
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Molecular Formula |
C17H20FN |
Molecular Weight |
257.34 g/mol |
IUPAC Name |
N,N-dibenzyl-2-fluoropropan-1-amine |
InChI |
InChI=1S/C17H20FN/c1-15(18)12-19(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
InChI Key |
JJIZJJLTJYUVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F |
Origin of Product |
United States |
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